molecular formula C28H31F3N4O2 B8440756 [6-(4-Methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone

[6-(4-Methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone

Cat. No.: B8440756
M. Wt: 512.6 g/mol
InChI Key: XCHLZFPYSXXCLR-UHFFFAOYSA-N
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Description

[6-(4-Methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone is a useful research compound. Its molecular formula is C28H31F3N4O2 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C28H31F3N4O2

Molecular Weight

512.6 g/mol

IUPAC Name

[6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H31F3N4O2/c1-18-13-21(14-19(2)26(18)37-3)20-7-8-25-32-24(17-35(25)16-20)27(36)34-11-9-33(10-12-34)23-6-4-5-22(15-23)28(29,30)31/h4-6,13-15,17,20H,7-12,16H2,1-3H3

InChI Key

XCHLZFPYSXXCLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCC3=NC(=CN3C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1c(C)cc(C2CCc3nc(C(=O)O)cn3C2)cc1C
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Synthesis routes and methods II

Procedure details

TBTU (240 mg; 0.75 mmol) and N-methylmorpholine (206 μl; 189 mg; 1.87 mmol) were added to a solution of 6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (210 mg; 0.63 mmol) in DMF (1 ml). The reaction mixture was stirred vigorously for 30 min at room temperature and then 1-(3-trifluoromethylphenyl)piperazine (140 μl; 172 mg; 0.75 mmol) was added. The reaction mixture was stirred for 4 h at room temperature, then poured onto water and extracted with chloroform. The organic phase was dried over MgSO4, filtered and concentrated to small volume. The raw product was purified by column chromatography on silica gel (chloroform). Yield: 198 mg (62%).
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240 mg
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6-(4-methoxy-3,5-dimethylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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210 mg
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